molecular formula C8H16ClNO B2983339 1-(Methoxymethyl)cyclohex-3-en-1-amine hydrochloride CAS No. 2241130-56-1

1-(Methoxymethyl)cyclohex-3-en-1-amine hydrochloride

Cat. No. B2983339
CAS RN: 2241130-56-1
M. Wt: 177.67
InChI Key: PIFAZXOJBSPPEM-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)cyclohex-3-en-1-amine hydrochloride is a chemical compound with the CAS Number: 2241130-56-1 . Its molecular weight is 177.67 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name of this compound is 1-(methoxymethyl)cyclohex-3-en-1-amine hydrochloride . The InChI code for this compound is 1S/C8H15NO.ClH/c1-10-7-8(9)5-3-2-4-6-8;/h2-3H,4-7,9H2,1H3;1H . The InChI key is PIFAZXOJBSPPEM-UHFFFAOYSA-N .

Scientific Research Applications

Chemical Synthesis and Reactivity

1-(Methoxymethyl)cyclohex-3-en-1-amine hydrochloride is involved in various chemical synthesis processes and demonstrates significant reactivity in forming complex structures. A study highlighted the reactivity of related compounds in forming fused or spiro 2-cyclopentenones through Mn(III)-promoted annulation of enol ethers and esters, showcasing the potential of similar structures in complex chemical transformations (Corey & Ghosh, 1987).

Asymmetric Syntheses

The compound plays a role in asymmetric syntheses, such as the stereoselective conjugate addition to chiral 2-substituted-2-cyclohexen-1-ones, demonstrating its utility in producing enantiomerically pure substances. This process involves using chiral auxiliaries that can be removed to yield oximes of 3-substituted cyclohexanone, indicating its versatility in synthetic organic chemistry (Schultz & Harrington, 1991).

Cyclization Reactions

The chemistry surrounding 1-(Methoxymethyl)cyclohex-3-en-1-amine hydrochloride is integral to cyclization reactions, as evidenced by research on [4 + 2] cycloaddition with methyl acrylate, leading to hydroxymethyl cyclohexenone derivatives. This underscores its importance in synthesizing cyclic compounds, which are crucial in various chemical and pharmaceutical applications (Kozmin, He, & Rawal, 2003).

Antibacterial Properties

The compound's derivatives have shown potential in antibacterial applications, as illustrated by the synthesis of Mannich base derivatives that inhibit the growth of drug-resistant strains of Mycobacterium tuberculosis. This suggests its relevance in developing new antibacterial agents to combat resistant bacterial strains (Das et al., 2010).

Polymer Chemistry

In polymer chemistry, amine-bis(phenolate) chromium(III) chloride complexes, which can be related to the reactivity of 1-(Methoxymethyl)cyclohex-3-en-1-amine hydrochloride, catalyze the copolymerization of cyclohexene oxide and carbon dioxide. This highlights its potential application in producing polycarbonates, contributing to sustainable polymer production (Devaine-Pressing, Dawe, & Kozak, 2015).

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(methoxymethyl)cyclohex-3-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-10-7-8(9)5-3-2-4-6-8;/h2-3H,4-7,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFAZXOJBSPPEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCC=CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methoxymethyl)cyclohex-3-en-1-amine hydrochloride

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